3-iodo-N-(2-methylphenyl)benzamide
Description
3-Iodo-N-(2-methylphenyl)benzamide is a halogenated benzamide derivative characterized by an iodine substituent at the 3-position of the benzoyl ring and a 2-methylphenyl group attached via an amide linkage. This compound is of significant interest in medicinal and synthetic chemistry due to its structural motifs that enable diverse reactivity.
Structural confirmation typically employs spectroscopic techniques (1H/13C NMR, IR) and X-ray crystallography, as demonstrated for related benzamides .
Properties
Molecular Formula |
C14H12INO |
|---|---|
Molecular Weight |
337.15 g/mol |
IUPAC Name |
3-iodo-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12INO/c1-10-5-2-3-8-13(10)16-14(17)11-6-4-7-12(15)9-11/h2-9H,1H3,(H,16,17) |
InChI Key |
WWMOTZORQOQBSG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Variations
The table below compares 3-iodo-N-(2-methylphenyl)benzamide with structurally similar benzamide derivatives, highlighting substituent effects on properties and applications:
Crystallographic and Spectral Data
- Structural Confirmation : X-ray crystallography (e.g., CCDC 1965367 for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) reveals planar amide linkages and hydrogen-bonding networks critical for stability . Similar analyses for this compound would likely show steric hindrance from the 2-methylphenyl group influencing crystal packing.
- Spectroscopic Trends : IR spectra of benzamides typically show C=O stretches near 1650–1680 cm⁻¹ and N–H bends at ~1550 cm⁻¹. The iodine atom in 3-iodo derivatives causes distinct deshielding in 13C NMR (C-I: δ ~90–100 ppm) .
Key Research Findings and Gaps
Reactivity : The iodine substituent in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), though this remains underexplored compared to bromo/chloro analogs .
Thermodynamic Stability : Steric effects from the 2-methylphenyl group may reduce solubility compared to smaller N-aryl substituents (e.g., pyridinyl), impacting formulation in drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
